molecular formula C8H17N B1369572 N,2-dimethylhex-5-en-1-amine

N,2-dimethylhex-5-en-1-amine

Cat. No.: B1369572
M. Wt: 127.23 g/mol
InChI Key: DTSZVHAWJSIUAC-UHFFFAOYSA-N
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Description

N,2-Dimethylhex-5-en-1-amine (IUPAC: 2,2-dimethylhex-5-en-1-amine, CAS 141511-50-4) is a branched aliphatic amine featuring a terminal double bond at position 5 and two methyl substituents at carbon 2. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol . The compound exists as a liquid under standard conditions and is stored at 4°C to maintain stability . It is commercially available as a building block for organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials .

Key structural features include:

  • Amine group at position 1.
  • Two methyl groups at carbon 2, introducing steric hindrance.
  • Double bond at position 5, enabling reactivity in addition or cyclization reactions.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,2-dimethylhex-5-en-1-amine

InChI

InChI=1S/C8H17N/c1-4-5-6-8(2)7-9-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

DTSZVHAWJSIUAC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethylhex-5-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylhex-5-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethyl acetate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in industrial production include n-hexane and petroleum ether .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylhex-5-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2-dimethylhex-5-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-dimethylhex-5-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological receptors or enzymes, leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Reactivity Differences

Branching vs. Linearity :

  • This compound’s C2-dimethyl groups increase steric hindrance compared to linear analogs like N-methylhex-5-en-1-amine. This branching may reduce nucleophilicity at the amine but enhance stability in radical-mediated reactions .
  • In contrast, N-methylhex-5-en-1-amine’s linear structure facilitates terminal double-bond reactivity , such as hydroamination or polymerization .

Double Bond Position :

  • The terminal double bond in this compound and N-methylhex-5-en-1-amine allows for regioselective additions (e.g., epoxidation or halogenation).
  • N-Methylhex-5-en-2-amine’s internal double bond (position 5 in a hexene chain) may favor conjugated addition pathways .

Aromatic vs. Aliphatic Amines :

  • Tetrahydronaphthalene derivatives (e.g., trans-4-cyclohexyl-N,N-dimethyl-THN-2-amine) exhibit aromatic π-system interactions , enhancing binding to biological targets like serotonin receptors . Aliphatic amines like this compound lack this property but offer greater synthetic versatility.

Physicochemical Properties

  • Solubility : this compound’s branching reduces water solubility compared to linear analogs.

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